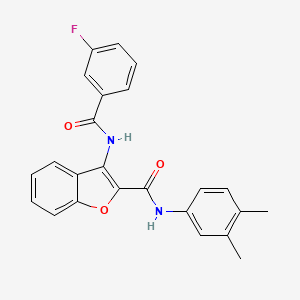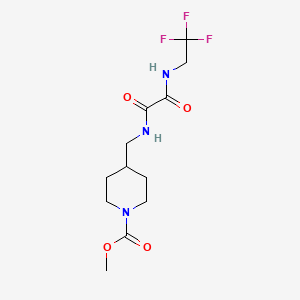![molecular formula C19H21FN4O B2717170 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide CAS No. 2097892-78-7](/img/structure/B2717170.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide” is a chemical substance that can be found in various databases1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as “5H,6H,7H-cyclopenta[c]pyridazin-3-amine” are available2, which could potentially be used as a starting point for the synthesis of the target compound.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, related compounds such as “5H,6H,7H-cyclopenta[c]pyridazin-3-amine” have been analyzed2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results. Further research would be required to provide a comprehensive analysis of the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, related compounds such as “5H,6H,7H-cyclopenta[c]pyridazin-3-amine” have some properties listed2.Scientific Research Applications
Antiviral Drug Discovery
This compound is part of a broader exploration in antiviral drug discovery, with a focus on various compounds showing potential in treating viral infections. Specifically, this compound is considered in the context of developing new strategies for treating viral infections, highlighting the ongoing research and innovation in antiviral therapeutics (De Clercq, 2009).
Synthesis of Heterocycles
Research into the synthesis of N,S-containing heterocycles includes the exploration of compounds like 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide. These studies are significant for their applications in creating new molecules with potential pharmacological uses (Dotsenko et al., 2012).
Mycobacterium Tuberculosis Inhibitors
A series of compounds related to this chemical structure were designed and evaluated for their efficacy against Mycobacterium tuberculosis. The research in this area aims to find novel treatments for tuberculosis, a significant global health challenge (Jeankumar et al., 2013).
Exploration in Piperidinium Compounds
The study of Piperidinium compounds, including derivatives of the specified chemical, involves the investigation of their chemical reactions and potential applications in various medical and scientific contexts (Abdalha et al., 2011).
Dopamine and Serotonin Antagonists
Research in this area focuses on compounds that have the potential to act as dopamine D-2 and serotonin 5-HT2 receptor antagonists. These studies are critical for developing new treatments for neurological and psychiatric disorders (Perregaard et al., 1992).
Antimicrobial Activities
Some derivatives of this compound have been explored for their antimicrobial activities. These studies are part of a larger effort to find new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens (Flefel et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not mentioned in the search results. It’s important to handle all chemical substances with appropriate safety measures.
Future Directions
The future directions for the study of this compound are not explicitly mentioned in the search results. However, given the interest in related compounds, it is likely that further research could be conducted to fully understand the properties and potential applications of this compound.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, it would be advisable to consult a specialist or conduct further research.
properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-5-1-2-6-17(15)21-19(25)13-8-10-24(11-9-13)18-12-14-4-3-7-16(14)22-23-18/h1-2,5-6,12-13H,3-4,7-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTGIWCLOLENGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

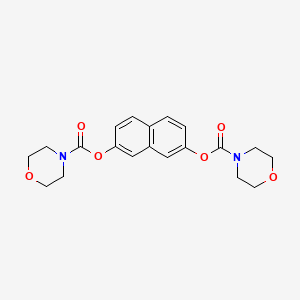
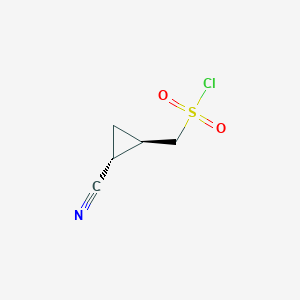
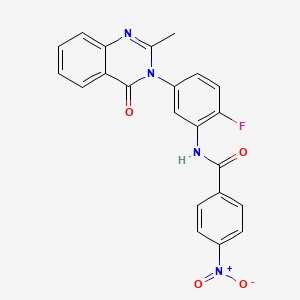
![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)
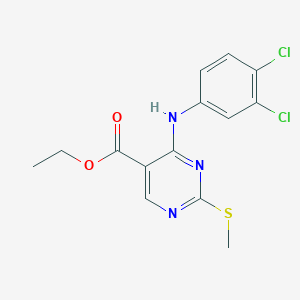
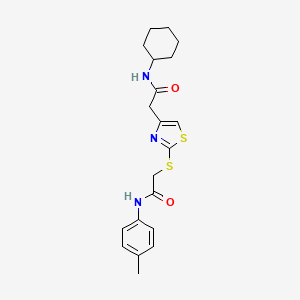
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)
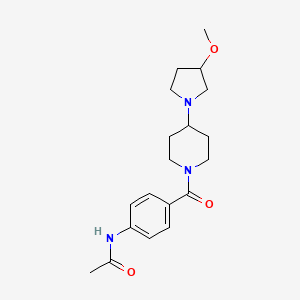
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
